molecular formula C43H85NO5 B11930617 nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11930617
M. Wt: 696.1 g/mol
InChI Key: LANSUGQBTNOIMK-UHFFFAOYSA-N
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Description

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound characterized by its long aliphatic chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps:

    Formation of the Heptadecan-9-yloxy Group: This step involves the reaction of heptadecan-9-ol with an appropriate acylating agent to form heptadecan-9-yloxy.

    Oxidation to Form the Oxo Group: The heptadecan-9-yloxy intermediate is then oxidized to introduce the oxo group at the 7th position.

    Amination: The oxoheptyl intermediate undergoes amination with 3-hydroxypropylamine to form the desired amino group.

    Esterification: Finally, the aminoheptyl intermediate is esterified with nonanoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The functional groups can interact with proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
  • Nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Uniqueness

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific combination of functional groups and aliphatic chains, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based systems and as a versatile reagent in organic synthesis.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-23-30-40-48-42(46)34-26-19-21-28-36-44(38-31-39-45)37-29-22-20-27-35-43(47)49-41(32-24-17-14-11-8-5-2)33-25-18-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

LANSUGQBTNOIMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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